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Overview
Description
1-Bromo-3-methyl-1-pentyn-3-ol is an organic compound with the molecular formula C6H9BrO It is characterized by the presence of a bromine atom, a hydroxyl group, and a triple bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-1-pentyn-3-ol can be synthesized through multiple-step organic reactions. One common method involves the bromination of 3-methyl-1-pentyn-3-ol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under controlled conditions .
Industrial Production Methods: Industrial production of 1-Bromo-3-methyl-1-pentyn-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-1-pentyn-3-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Dess-Martin periodinane or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: 3-Methyl-1-pentyn-3-ol.
Oxidation: 3-Methyl-1-pentyn-3-one.
Reduction: 3-Methyl-1-pentene or 3-methylpentane.
Scientific Research Applications
1-Bromo-3-methyl-1-pentyn-3-ol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-1-pentyn-3-ol in chemical reactions involves the reactivity of its functional groups:
Bromine Atom: Acts as a leaving group in nucleophilic substitution reactions.
Hydroxyl Group: Can participate in hydrogen bonding and act as a nucleophile or electrophile depending on the reaction conditions.
Triple Bond: Provides a site for addition reactions and can be reduced to form alkenes or alkanes.
Comparison with Similar Compounds
3-Methyl-1-pentyn-3-ol: Lacks the bromine atom but shares similar reactivity in terms of the hydroxyl and triple bond.
1-Bromo-3-methyl-2-butyn-1-ol: Another brominated alkyne with a different substitution pattern.
3-Bromo-1-pentyn-3-ol: Similar structure but with the bromine atom on a different carbon.
Uniqueness: 1-Bromo-3-methyl-1-pentyn-3-ol is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations. Its bromine atom makes it particularly useful in substitution reactions, while the hydroxyl group and triple bond provide additional reactivity.
Properties
CAS No. |
2028-52-6 |
---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
1-bromo-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C6H9BrO/c1-3-6(2,8)4-5-7/h8H,3H2,1-2H3 |
InChI Key |
KGKSTPKEAQNJJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CBr)O |
Origin of Product |
United States |
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